1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane is an organic compound featuring a diazepane ring substituted with a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF₃I) and photoredox catalysts . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
- (Trifluoromethoxy)benzene
- 3-(Trifluoromethyl)aniline
Comparison: this compound is unique due to its diazepane ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to other trifluoromethyl-containing compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17/h1,3-4,9,16H,2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANMGYRFIKLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568607 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74418-15-8 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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